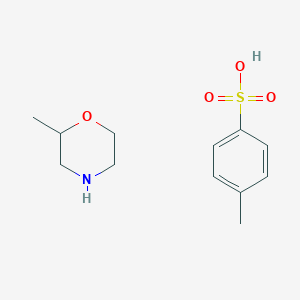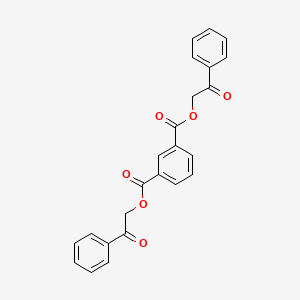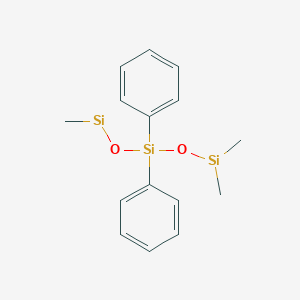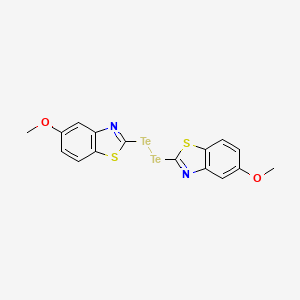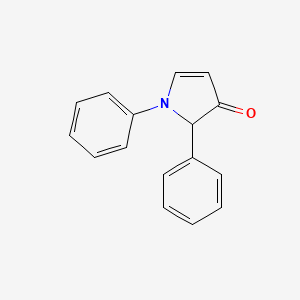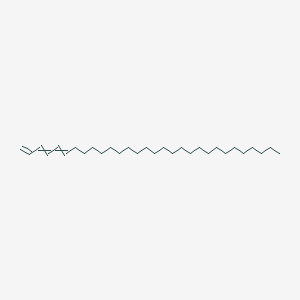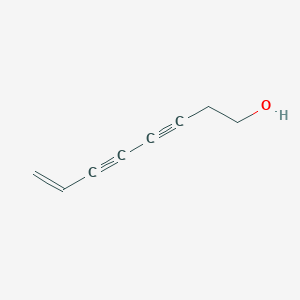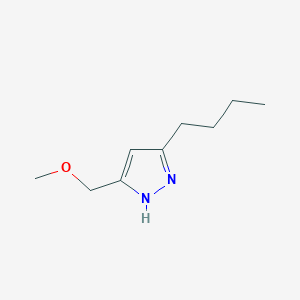
3-Bromo-3-(trifluoromethyl)diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-3-(trifluoromethyl)diazirine is a compound of significant interest in the field of chemical biology and materials science. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The compound is known for its utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds upon exposure to light .
Vorbereitungsmethoden
The synthesis of 3-Bromo-3-(trifluoromethyl)diazirine typically involves the preparation of a tosyl oxime from an aryl trifluoromethyl ketone, followed by treatment with liquid ammonia to yield the corresponding diaziridine. The diaziridine is then oxidized to form the diazirine using various oxidants such as silver oxide . Industrial production methods often employ scalable and efficient Suzuki-Miyaura coupling conditions to ensure minimal perturbation of the diazirine structure .
Analyse Chemischer Reaktionen
3-Bromo-3-(trifluoromethyl)diazirine undergoes a variety of chemical reactions, including:
Photochemical Reactions: Upon exposure to light, the diazirine ring loses nitrogen to form a reactive carbene intermediate.
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like N-bromosuccinimide.
Cross-Coupling Reactions: The compound is compatible with Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Common reagents used in these reactions include silver oxide for oxidation, N-bromosuccinimide for substitution, and palladium catalysts for cross-coupling. Major products formed from these reactions include various substituted diazirines and carbene intermediates .
Wissenschaftliche Forschungsanwendungen
3-Bromo-3-(trifluoromethyl)diazirine has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 3-Bromo-3-(trifluoromethyl)diazirine involves the generation of reactive carbene intermediates upon photochemical activation. These carbenes can insert into nearby C-H, O-H, or N-H bonds, forming covalent bonds with target molecules . This property makes the compound highly valuable for labeling and crosslinking applications in both biological and material sciences .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-3-(trifluoromethyl)diazirine is unique due to its trifluoromethyl group, which enhances its stability and reactivity compared to other diazirines. Similar compounds include:
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Used for similar photoaffinity labeling applications.
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine: Contains additional functional groups for chemical probe synthesis.
These compounds share the diazirine core structure but differ in their substituents, which can influence their reactivity and application scope.
Eigenschaften
CAS-Nummer |
117113-33-4 |
|---|---|
Molekularformel |
C2BrF3N2 |
Molekulargewicht |
188.93 g/mol |
IUPAC-Name |
3-bromo-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C2BrF3N2/c3-1(7-8-1)2(4,5)6 |
InChI-Schlüssel |
SBTCLUTTYIKSTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(N=N1)(C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


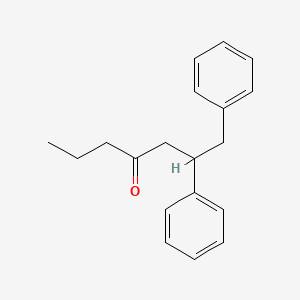
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
